molecular formula C20H19ClN6O3S B12363890 (1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide

(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide

Cat. No.: B12363890
M. Wt: 458.9 g/mol
InChI Key: RVLAHZAHALVQKF-AQPYCOETSA-N
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Preparation Methods

The synthesis of MRS 5980 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Industrial production methods for MRS 5980 are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring compliance with regulatory standards for pharmaceutical compounds.

Chemical Reactions Analysis

MRS 5980 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the core structure or functional groups of MRS 5980.

Scientific Research Applications

MRS 5980 has a wide range of scientific research applications, including:

Mechanism of Action

MRS 5980 exerts its effects by binding to and activating the A3 adenosine receptor. This receptor is a G protein-coupled receptor that, when activated, can inhibit neuronal voltage-dependent calcium currents, reducing pain signaling. Additionally, activation of the A3 adenosine receptor can modulate immune responses, reducing inflammation and tissue injury . The molecular targets and pathways involved include the inhibition of calcium channels and modulation of immune cell activity .

Comparison with Similar Compounds

MRS 5980 is unique in its high affinity and selectivity for the A3 adenosine receptor. Similar compounds include:

MRS 5980 stands out due to its high affinity, oral activity, and potential therapeutic applications, making it a valuable compound for research and development .

Biological Activity

The compound (1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings, including receptor interactions and pharmacological effects.

Chemical Structure and Properties

This compound can be characterized by its unique bicyclic structure and the presence of multiple functional groups, including a purine derivative and a chlorothiophene moiety. The molecular formula is C27H29ClN5O4C_{27}H_{29}ClN_{5}O_{4}, and its molecular weight is approximately 500. The structural complexity suggests potential multi-target interactions in biological systems.

1. Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity for various receptors:

Receptor Type Binding Affinity (Ki) Effect
A3 Adenosine ReceptorLow nanomolar rangeAgonist activity observed
Dopamine TransporterModerateEnhances binding of [3H]methyl
Other GPCRsVariablePotential multi-target effects

The binding studies suggest that the compound acts primarily as an agonist at the A3 adenosine receptor, which is implicated in anti-inflammatory responses and neuroprotection .

2. Pharmacological Effects

In vitro studies have shown that the compound can modulate various biological pathways:

  • Neuroprotective Effects : The compound has demonstrated protective effects in models of ischemia-reperfusion injury, suggesting potential applications in neurodegenerative diseases .
  • Anti-inflammatory Activity : By activating the A3 receptor, it may reduce inflammation in various tissues .

3. Case Studies

A notable case study involved the administration of the compound in animal models to evaluate its efficacy in treating conditions related to neuroinflammation and oxidative stress. Results indicated a significant reduction in markers of inflammation and improved behavioral outcomes in treated subjects compared to controls.

The proposed mechanism involves the activation of the A3 adenosine receptor pathway, leading to downstream effects such as:

  • Inhibition of pro-inflammatory cytokines
  • Enhancement of neuroprotective signaling pathways
  • Modulation of neurotransmitter release

These actions collectively contribute to the compound's therapeutic potential in conditions characterized by excessive inflammation or neuronal damage.

Properties

Molecular Formula

C20H19ClN6O3S

Molecular Weight

458.9 g/mol

IUPAC Name

(1S,2R,3S,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(methylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide

InChI

InChI=1S/C20H19ClN6O3S/c1-22-17-13-18(26-12(25-17)6-4-9-3-5-11(21)31-9)27(8-24-13)14-10-7-20(10,19(30)23-2)16(29)15(14)28/h3,5,8,10,14-16,28-29H,7H2,1-2H3,(H,23,30)(H,22,25,26)/t10-,14-,15+,16+,20+/m1/s1

InChI Key

RVLAHZAHALVQKF-AQPYCOETSA-N

Isomeric SMILES

CNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)[C@@H]4[C@H]5C[C@]5([C@H]([C@H]4O)O)C(=O)NC

Canonical SMILES

CNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)C4C5CC5(C(C4O)O)C(=O)NC

Origin of Product

United States

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